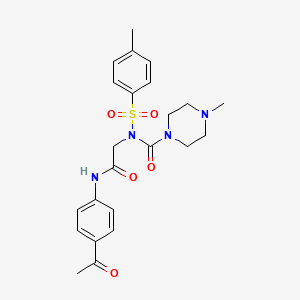

N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

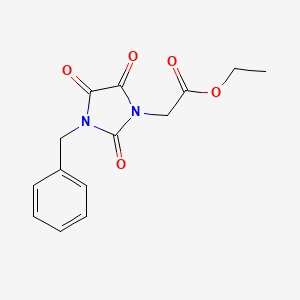

The synthesis of similar compounds often involves the reaction of aromatic alcohols with maleimides . For example, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using a combination of NMR (1H & 13C) and mass spectroscopic as well as single crystal X-ray diffraction techniques . For example, the crystal structure of N - ( (4-acetylphenyl)carbamothioyl)pivalamide was synthesized by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the addition of aromatic alcohols to maleimides . For example, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined using a variety of techniques . For example, the physical and chemical properties of 4-tert-Butylcyclohexyl acetate were determined using a variety of techniques, including melting point determination and thin-layer chromatography .Wissenschaftliche Forschungsanwendungen

Drug Delivery and Polymer Science

Poly(amido-amine)s Carrying Primary Amino Groups : Research has shown the synthesis of poly(amido-amine)s carrying primary amino groups as side substituents, offering potential as nonviral vectors for drug delivery. These polymers could carry drugs and be labeled with fluorescent probes for protein tracking, indicating their utility in targeted drug delivery and diagnostics (Malgesini, Verpilio, Duncan, & Ferruti, 2003).

Amphoteric Linear Poly(amido-amine)s as Endosomolytic Polymers : Another study investigated the physicochemical and biological properties of amphoteric linear poly(amido-amine)s, highlighting their role in endosomal escape processes, a critical factor for efficient drug delivery systems (Ferruti, Manzoni, Richardson, Duncan, Pattrick, Mendichi, & Casolaro, 2000).

Synthesis and Biological Activity

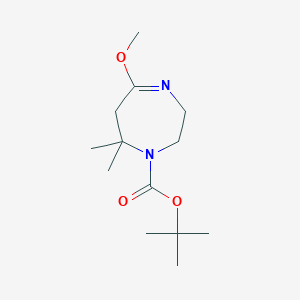

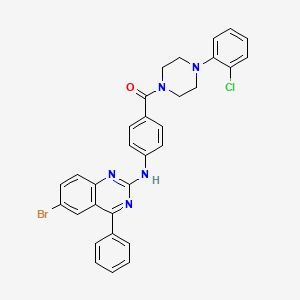

N-Arylpiperazine-1-carboxamide Derivatives : A novel series of N-arylpiperazine-1-carboxamide derivatives were synthesized, showing potent androgen receptor antagonist activities. One specific derivative demonstrated significant potential in the treatment of prostate cancer, suggesting these compounds' role in developing new therapeutic agents (Kinoyama, Taniguchi, Kawaminami, Nozawa, Koutoku, Furutani, Kudoh, & Okada, 2005).

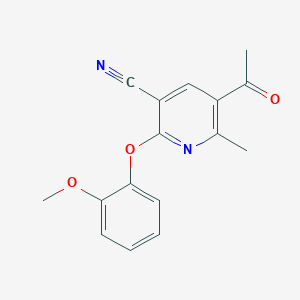

Cholinesterase Inhibition : Derivatives of 2-amino-4,6-dimethylpyridine, including aryl(alkyl)carboxamides, were found to moderately inhibit acetyl and butyrylcholinesterase, pointing towards their potential use in treating conditions like Alzheimer's disease (Debord, N'Diaye, Bollinger, Fikri, Pénicaut, Robert, Robert-Piessard, & Le Baut, 1997).

Material Science

- Electrochromic Aromatic Polyamides : Research on triphenylamine-containing aromatic polyamides revealed their electrochromic properties, with potential applications in electronic devices. These materials showed excellent thermal stability, solubility, and electrochromic performance, indicating their suitability for advanced electronic and optoelectronic applications (Liou & Chang, 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit anti-inflammatory effects, potentially targeting inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Mode of Action

Based on the anti-inflammatory activities of similar compounds, it can be inferred that it may inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to inflammation and immune response .

Pharmacokinetics

Similar compounds are typically well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been reported to exhibit potent inhibitory effects against the generation of tnf-α, a key mediator of inflammation .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of similar compounds .

Eigenschaften

IUPAC Name |

N-[2-(4-acetylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5S/c1-17-4-10-21(11-5-17)33(31,32)27(23(30)26-14-12-25(3)13-15-26)16-22(29)24-20-8-6-19(7-9-20)18(2)28/h4-11H,12-16H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKHLUVSZKRPFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)C)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2970202.png)

![3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970207.png)

![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2970209.png)

![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2970210.png)

![7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline](/img/structure/B2970213.png)

![5-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2970220.png)

![2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide](/img/structure/B2970225.png)